

7-Methoxyflavone: A Natural Aromatase Inhibitor for Drug Development and Research

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Compound of Interest

Compound Name: 7-Methoxyflavone

Cat. No.: B191842

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone, a naturally occurring methylated flavonoid, has emerged as a significant subject of interest in the field of oncology and endocrinology due to its potent aromatase inhibitory activity. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. Its inhibition is a clinically validated strategy for the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Unlike many other flavonoids, **7-methoxyflavone** exhibits enhanced metabolic stability and oral bioavailability, making it a promising candidate for further investigation as a potential therapeutic or chemopreventive agent. This technical guide provides a comprehensive overview of **7-methoxyflavone** as a natural aromatase inhibitor, detailing its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways involved in aromatase regulation.

Quantitative Efficacy of 7-Methoxyflavone and Comparators

The aromatase inhibitory potential of **7-methoxyflavone** has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its efficacy.

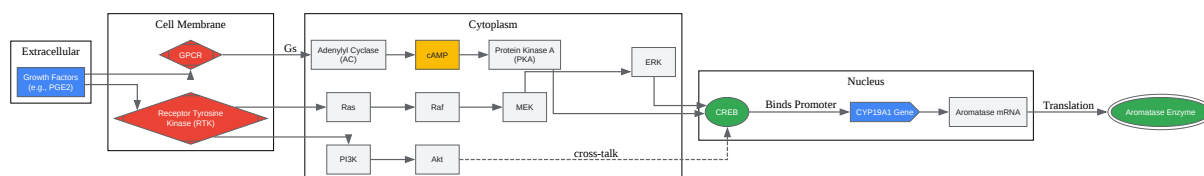
Compound	IC50 (μM)	Assay Type	Enzyme Source	Reference
7-Methoxyflavone	1.9	Cell-free	Recombinant CYP19	[1]
7-Methoxyflavone	2 to 9	Cell-free	Recombinant CYP19	[1]
7-Hydroxyflavone	0.51	Cell-free	Recombinant CYP19	[1]
Chrysin	4.2	Cell-free	Recombinant CYP19	[1]
Letrozole	0.0053 (5.3 nM)	Cell-based (MCF-7aro)	Human breast cancer cells	[2]
Anastrozole	>0.5 (IC50 not reached)	Cell-based (MCF-7aro)	Human breast cancer cells	[3]
Aminoglutethimide	0.6	Cell-free	Human placental microsomes	[4]
alpha-Naphthoflavone	0.5	Cell-based (preadipocytes)	Human preadipocytes	[5]
Chrysin	4.6	Cell-based (preadipocytes)	Human preadipocytes	[5]

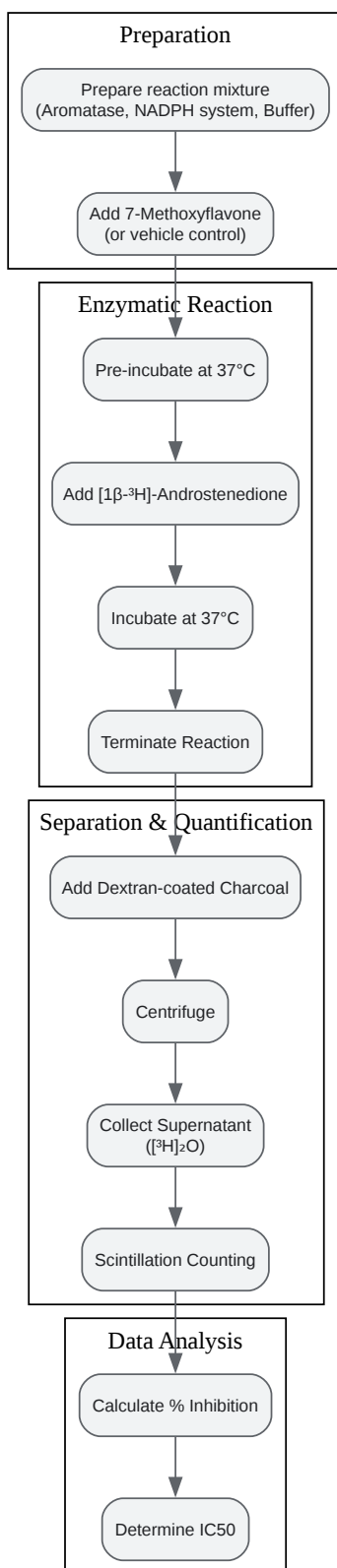
Mechanism of Action

Studies suggest that **7-methoxyflavone** acts as a competitive inhibitor of aromatase.[5] This mode of inhibition implies that it binds to the active site of the enzyme, thereby competing with the natural androgen substrates (androstenedione and testosterone) and preventing their conversion to estrogens (estrone and estradiol, respectively). The structural similarity of the flavone backbone to the steroid structure of androgens is believed to contribute to this competitive binding.

Signaling Pathways Regulating Aromatase Expression

The expression of the aromatase-encoding gene, CYP19A1, is regulated by tissue-specific promoters, which are in turn controlled by complex signaling pathways. In breast cancer cells, the upregulation of aromatase is often driven by cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct studies on **7-methoxyflavone**'s influence on these pathways in the context of aromatase inhibition are limited, flavonoids, in general, have been shown to modulate these cascades.[6][7]





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